molecular formula C19H32F3N9O10 B6295725 H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate CAS No. 143648-02-6

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate

Cat. No. B6295725
CAS RN: 143648-02-6
M. Wt: 603.5 g/mol
InChI Key: PEYYWZCVLFVHNW-PUBMXKGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate” is a pentapeptide with no N-terminal modification . It can be coupled to carriers by its free N-terminus . It’s also known to inhibit fibronectin function by binding to platelet-binding sites .


Molecular Structure Analysis

The molecular weight of “this compound” is 489.48 . Its chemical formula is C17H31N9O8 . Unfortunately, the specific molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It is soluble in water . The peptide should be stored at temperatures below -15°C . It’s also hygroscopic, meaning it readily absorbs moisture from the environment .

Biochemical Analysis

Biochemical Properties

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to support fibroblast attachment and inhibit fibronectin binding to platelets . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the adhesion of human ovarian carcinoma OVCAR-3 cells to fibronectin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N9O8.C2HF3O2/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32;3-2(4,5)1(6)7/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22);(H,6,7)/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYYWZCVLFVHNW-PUBMXKGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32F3N9O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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